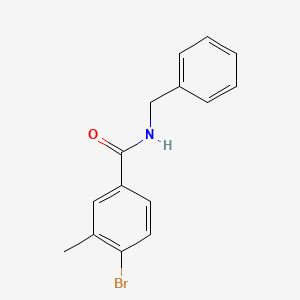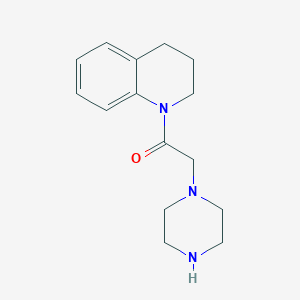
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C15H21N3O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one consists of a piperazine ring attached to a tetrahydroquinoline ring via an ethanone linker . The InChI code for this compound is 1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis
Research by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and Hirshfeld surface analysis of a closely related hydrochloride salt derivative. Their work provides insights into the molecular arrangement and potential interaction sites of these compounds, which is crucial for understanding their reactivity and interaction with biological targets (Ullah & Stoeckli-Evans, 2021).
Synthesis of Hybrid Molecules
A 2023 study described the synthesis of hybrid molecules combining 1,3,5-triazine and hydroquinoline moieties, showcasing a method for creating compounds that are promising for studying biological actions. This approach includes complex synthesis steps, offering a pathway to explore the therapeutic potential of these compounds (ChemChemTech, 2023).
Antifungal Activity
Zhang et al. (2018) synthesized novel aspernigerin derivatives containing the tetrahydroquinoline structure, demonstrating significant antifungal activity against Valsa mali. Their work highlights the potential of these compounds in developing new antifungal agents, indicating the chemical's utility in addressing plant pathogen challenges (Zhang et al., 2018).
Antiviral and Antibacterial Activities
The synthesis and evaluation of certain derivatives for antifungal and antibacterial activities underline the potential of these compounds in treating infectious diseases. A 2018 study by Selvakumar et al. demonstrated the antiviral activity against an avian paramyxo virus, showing the scope of these compounds in virology research (Selvakumar et al., 2018).
Analgesic and Anti-inflammatory Activities
A study by Aboutabl et al. (2020) explored the in-vitro and in-vivo anti-inflammatory and analgesic activities of a 7-chloro-4-(piperazin-1-yl)quinoline derivative. Their findings indicate that these compounds can significantly inhibit inflammatory mediators, suggesting their utility in developing new therapies for pain and inflammation (Aboutabl et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,16H,3,5,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQCTLKESINQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


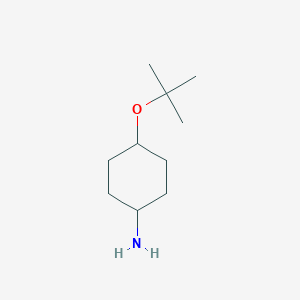
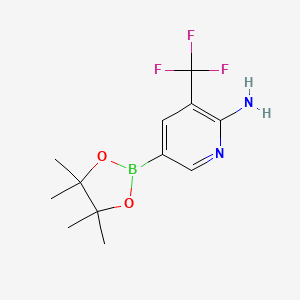
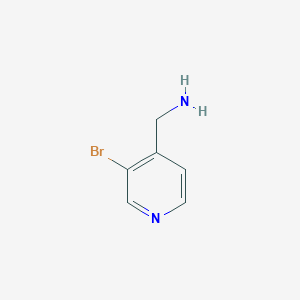

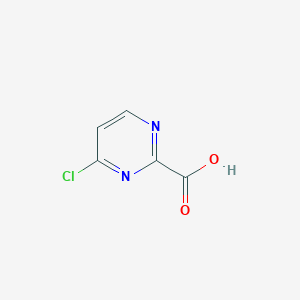
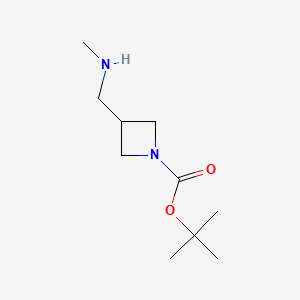


![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)

